2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
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Overview
Description
2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thioamide and a ketone under acidic conditions to form the thiazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Phenoxyacetic Acid: The final step involves coupling the thiazolidinone intermediate with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group and thiazolidinone ring are key structural features that may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-((E)-{4-oxo-2-thioxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid: Similar structure but lacks the trifluoromethyl group.
[2-methoxy-4-((E)-{4-oxo-2-thioxo-3-[3-chlorophenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid: Similar structure but has a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO5S2/c1-28-15-7-11(5-6-14(15)29-10-17(25)26)8-16-18(27)24(19(30)31-16)13-4-2-3-12(9-13)20(21,22)23/h2-9H,10H2,1H3,(H,25,26)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVUKXEWUALQJ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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